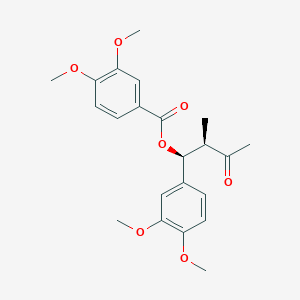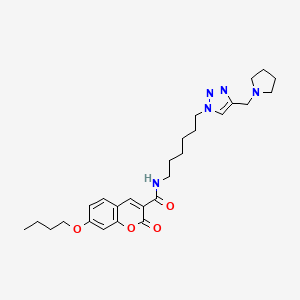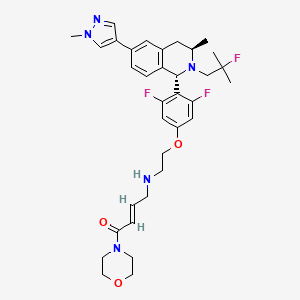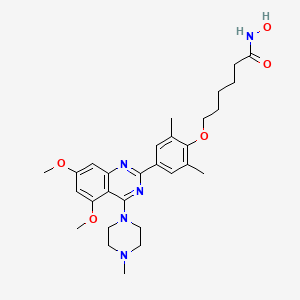
Glutamate-5-kinase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamate-5-kinase-IN-1 is a compound that acts as an inhibitor of the enzyme glutamate 5-kinase. This enzyme is involved in the phosphorylation of L-glutamate to L-glutamate 5-phosphate, a key step in the biosynthesis of proline. The inhibition of glutamate 5-kinase can have significant implications in various biological processes and disease states.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutamate-5-kinase-IN-1 typically involves the use of specific reagents and conditions to achieve the desired chemical structure. The synthetic route may include steps such as:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glutamate-5-kinase-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with new functional groups.
Applications De Recherche Scientifique
Glutamate-5-kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and cellular processes.
Medicine: Explored for potential therapeutic applications in diseases where glutamate 5-kinase is implicated.
Industry: Utilized in the development of new chemical processes and products.
Mécanisme D'action
The mechanism of action of Glutamate-5-kinase-IN-1 involves the inhibition of the enzyme glutamate 5-kinase. This enzyme catalyzes the phosphorylation of L-glutamate to L-glutamate 5-phosphate. By inhibiting this enzyme, this compound disrupts the biosynthesis of proline, affecting various biological processes. The molecular targets and pathways involved include the enzyme active site and associated metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Glutamate-5-kinase-IN-1 include other enzyme inhibitors that target glutamate 5-kinase or related enzymes. Examples include:
Glutamate-5-kinase-IN-2: Another inhibitor with a similar mechanism of action.
Proline Synthesis Inhibitors: Compounds that inhibit other steps in the proline biosynthesis pathway.
Uniqueness
This compound is unique in its specific inhibition of glutamate 5-kinase, making it a valuable tool for studying this enzyme and its role in various biological processes. Its specificity and potency distinguish it from other inhibitors.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H18N2O |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
7-methoxy-4-(2-phenylethyl)-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C20H18N2O/c1-23-15-8-9-16-17-11-12-21-20(17)18(22-19(16)13-15)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13,21H,7,10H2,1H3 |
Clé InChI |
XHZNSPQWRDWFGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC(=C3C(=C2C=C1)C=CN3)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


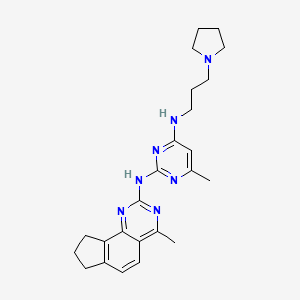
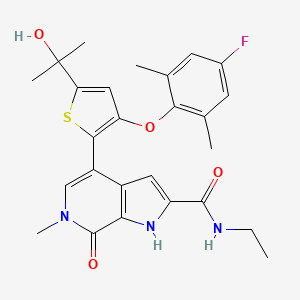
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

